molecular formula C14H21BrN2S B12094967 Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-

Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-

Cat. No.: B12094967
M. Wt: 329.30 g/mol
InChI Key: XCEIKDJZLVDYMF-UHFFFAOYSA-N
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Description

Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a thiohydroxylamine group, a brominated aromatic ring, and a bulky tert-butyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Alkylation: Addition of the isopropyl group to the aromatic ring.

    Formation of the Thiohydroxylamine Group:

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Thiohydroxylamine, N-[[4-chloro-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)
  • Thiohydroxylamine, N-[[4-fluoro-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)

Uniqueness

Compared to similar compounds, Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bulky tert-butyl group also contributes to its distinct properties by affecting its steric interactions and solubility.

Properties

Molecular Formula

C14H21BrN2S

Molecular Weight

329.30 g/mol

IUPAC Name

(4-bromo-2-methyl-6-propan-2-ylphenyl)-tert-butylsulfanyldiazene

InChI

InChI=1S/C14H21BrN2S/c1-9(2)12-8-11(15)7-10(3)13(12)16-17-18-14(4,5)6/h7-9H,1-6H3

InChI Key

XCEIKDJZLVDYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NSC(C)(C)C)C(C)C)Br

Origin of Product

United States

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